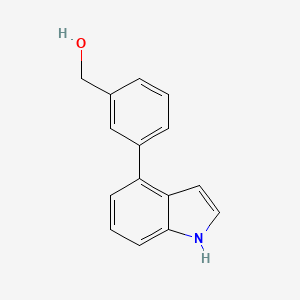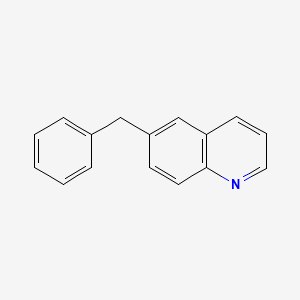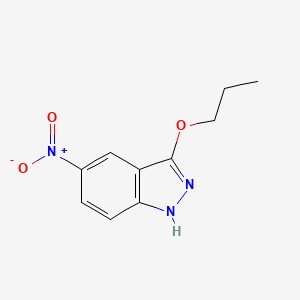
(3-(1H-Indol-4-yl)phenyl)methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3-(1H-Indol-4-yl)phenyl)methanol is a chemical compound with the molecular formula C15H13NO It is a derivative of indole, a bicyclic structure consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (3-(1H-Indol-4-yl)phenyl)methanol typically involves the reaction of indole derivatives with phenylmethanol under specific conditions. One common method includes the use of a Grignard reagent, where phenylmagnesium bromide reacts with an indole derivative to form the desired product . The reaction is usually carried out in an anhydrous solvent such as tetrahydrofuran (THF) at low temperatures to ensure high yield and purity.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, solvent, and reagent concentrations, to achieve efficient and cost-effective production.
Analyse Des Réactions Chimiques
Types of Reactions: (3-(1H-Indol-4-yl)phenyl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents such as bromine (Br2) or nitric acid (HNO3) are used for halogenation and nitration, respectively.
Major Products Formed:
Oxidation: Formation of (3-(1H-Indol-4-yl)phenyl)ketone.
Reduction: Formation of (3-(1H-Indol-4-yl)phenyl)methane.
Substitution: Formation of halogenated or nitrated derivatives of this compound.
Applications De Recherche Scientifique
(3-(1H-Indol-4-yl)phenyl)methanol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with unique properties, such as organic semiconductors.
Mécanisme D'action
The mechanism of action of (3-(1H-Indol-4-yl)phenyl)methanol is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The indole moiety is known to play a crucial role in binding to these targets, influencing various biological pathways.
Comparaison Avec Des Composés Similaires
Indole-3-carbinol: Another indole derivative with similar structural features but different functional groups.
(3-(1H-Indol-3-yl)phenyl)methanol: A closely related compound with the indole nitrogen at a different position.
4-Methyl-1H-indole: A simpler indole derivative with a methyl group instead of a phenylmethanol group.
Uniqueness: (3-(1H-Indol-4-yl)phenyl)methanol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Propriétés
Formule moléculaire |
C15H13NO |
|---|---|
Poids moléculaire |
223.27 g/mol |
Nom IUPAC |
[3-(1H-indol-4-yl)phenyl]methanol |
InChI |
InChI=1S/C15H13NO/c17-10-11-3-1-4-12(9-11)13-5-2-6-15-14(13)7-8-16-15/h1-9,16-17H,10H2 |
Clé InChI |
WWTNMLDZSKOVBT-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC(=C1)C2=C3C=CNC3=CC=C2)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![6,13-Diazadispiro[4.2.4.2]tetradecane-7,14-dione](/img/structure/B11884444.png)

![2-(7,9,9-Trimethyl-1,4-dioxaspiro[4.5]dec-6-en-8-ylidene)acetonitrile](/img/structure/B11884466.png)







![5-(Benzyloxy)-1h-pyrrolo[2,3-b]pyridine](/img/structure/B11884506.png)

![Methyl 7-methoxybenzo[b]thiophene-5-carboxylate](/img/structure/B11884518.png)
